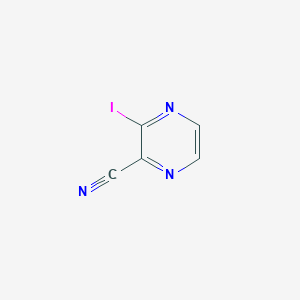

3-Iodopyrazine-2-carbonitrile

Description

Significance as a Heterocyclic Building Block

Heterocyclic compounds are a cornerstone of organic chemistry, with broad applications in medicinal chemistry, materials science, and industrial processes. researchgate.netapolloscientific.co.uk 3-Iodopyrazine-2-carbonitrile serves as a prime example of a heterocyclic building block, a molecule that can be used to construct larger, more complex chemical structures.

Versatility in Organic Synthesis

The structure of this compound allows for a variety of chemical transformations, making it a versatile tool for organic chemists. The presence of both an iodine atom and a nitrile group on the pyrazine (B50134) ring provides multiple reaction sites. smolecule.com This dual functionality enables its use in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. researchgate.neteie.gr These reactions are fundamental in creating diverse molecular architectures, which is a primary goal in the development of new pharmaceutical agents and other functional organic compounds. acs.org

The compound can participate in nucleophilic substitution reactions, where the iodine atom is displaced by another functional group. This reactivity allows for the introduction of a wide array of substituents onto the pyrazine core, further expanding its synthetic utility.

Role in Advanced Materials Science

In the realm of materials science, heterocyclic compounds like this compound are utilized for the development of functional materials. cymitquimica.com For instance, pyrazine derivatives are used in the preparation of organic light-emitting diodes (OLEDs) and liquid crystal displays. The electronic properties of the pyrazine ring, which can be tuned by substituents, are crucial for these applications. The electron-withdrawing nature of the nitrile group can influence the electronic structure of the molecule, a key factor in designing materials with specific optical or electronic properties. smolecule.comnih.gov

Precursor in Chemical Industries

This compound and related pyrazine derivatives serve as important intermediates in the pharmaceutical and agrochemical industries. researchgate.net For example, halogenated pyrazines are used in the synthesis of fungicides and acaricides. google.com The ability to undergo various chemical modifications makes these compounds valuable starting materials for the large-scale production of complex commercial products. One notable application is in the synthesis of Favipiravir, a drug used in the treatment of viral infections.

Structural Features and Reactivity Context

The chemical behavior of this compound is a direct consequence of its distinct structural features, namely the iodine atom and the nitrile group attached to the electron-deficient pyrazine ring.

Influence of Iodine Atom on Reactivity

The iodine atom significantly influences the reactivity of the molecule. cymitquimica.com Its large atomic radius can create steric hindrance, affecting reactions at adjacent positions on the pyrazine ring. vulcanchem.com More importantly, the carbon-iodine bond is relatively weak, making iodine a good leaving group in nucleophilic substitution reactions.

This characteristic is extensively exploited in palladium-catalyzed cross-coupling reactions, where the iodine atom is readily replaced by various organic groups. eie.gr The ability to selectively functionalize the C4 position of the pyrazine ring through reactions like the Suzuki-Miyaura coupling is a powerful tool in multi-step syntheses. nih.gov

Influence of Nitrile Group on Reactivity

The nitrile (cyano) group is a strong electron-withdrawing group, which has a profound effect on the reactivity of the pyrazine ring. cymitquimica.comnih.gov It enhances the electrophilicity of the carbon atoms in the ring, making them more susceptible to nucleophilic attack. nih.gov This increased reactivity is particularly evident in nucleophilic aromatic substitution (SNAr) reactions. nih.govdovepress.com

The reactivity of the nitrile group itself can be modulated by the electronic environment. nih.gov In the context of the pyrazine ring, the electron-withdrawing nature of the ring nitrogens, combined with the nitrile group, makes the carbon atom of the nitrile more electrophilic. nih.gov This can lead to specific reactions at the nitrile group, such as its participation in the formation of covalent bonds with biological macromolecules. nih.gov

Table of Reaction Involvement

| Reaction Type | Role of this compound | Reference |

|---|---|---|

| Suzuki Coupling | Substrate | researchgate.netnih.gov |

| Buchwald-Hartwig Amination | Substrate | researchgate.netsmolecule.com |

| Nucleophilic Aromatic Substitution (SNAr) | Substrate | nih.govdovepress.com |

| Nucleophilic Substitution | Electrophile (Iodine as leaving group) |

Table of Compound Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₅H₂IN₃ |

| Appearance | White to yellow solid sigmaaldrich.com |

| Storage | Keep in dark place, sealed in dry, 2-8°C bldpharm.com |

Positional Effects on Reactivity and Selectivity

The reactivity of this compound in synthetic transformations is profoundly influenced by the electronic and steric effects originating from the specific placement of its iodo and cyano substituents. These positional effects determine which part of the molecule will react and under what conditions, offering chemists precise control over the synthesis of more complex structures.

The primary site of reactivity in cross-coupling reactions is the carbon-iodine (C-I) bond. In palladium-catalyzed processes like the Suzuki, Heck, and Sonogashira couplings, the general reactivity of halogens follows the trend I > Br > OTf > Cl. nih.govwikipedia.org This hierarchy is based on bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a low-valent palladium catalyst, which is the crucial first step in the catalytic cycle. libretexts.org

The presence of the cyano (-C≡N) group at the 2-position, immediately adjacent to the iodine atom, plays a critical activating role. As a potent electron-withdrawing group, the cyano substituent significantly lowers the electron density of the pyrazine ring, particularly at the adjacent carbon atom (C3). rsc.orgnih.gov This electronic pull makes the C3-I bond more polarized and electrophilic, thereby accelerating the rate of oxidative addition. rsc.org Research on related pyrazine systems has demonstrated that the introduction of cyano groups can activate otherwise unreactive C-Cl bonds, highlighting the powerful influence of this functional group. rsc.org Therefore, the ortho-relationship between the cyano and iodo groups in this compound results in a highly reactive site for functionalization.

This inherent reactivity allows for selective transformations. For instance, in a dihalogenated pyrazine containing both iodine and a less reactive halogen like bromine or chlorine, palladium-catalyzed coupling can be directed exclusively to the C-I bond under carefully controlled conditions. Studies on the closely related 3-Bromo-6-iodopyrazine-2-carbonitrile show that the C-I bond undergoes oxidative addition with palladium complexes at rates 10³ to 10⁴ times faster than the C-Br bond, enabling sequential functionalization where the iodo-position is reacted first. smolecule.com This principle of differential reactivity is fundamental to building molecular complexity in a controlled manner.

The influence of the substituent's electronic nature on reactivity has been systematically observed in various heterocyclic systems. In Suzuki-type reactions involving 2-substituted-3-iodoimidazo[1,2-a]pyridines, the nature of the substituent at the 2-position was found to largely influence the reaction rate. nih.gov Similarly, studies on pyrazine O-tosylates revealed that their coupling with aryltrifluoroborates was highly effective, demonstrating that the electronic properties of the leaving group and its position relative to other functionalities are key determinants of reactivity. rsc.org

The table below summarizes the general principles governing the positional effects on the reactivity of halogenated pyrazines, which are directly applicable to understanding the behavior of this compound.

| Feature | Position | Influence on Reactivity & Selectivity |

| Leaving Group | C3 | Iodine is a highly reactive leaving group in palladium-catalyzed cross-coupling reactions, making the C3 position the primary site for functionalization. nih.govwikipedia.org |

| Activating Group | C2 | The electron-withdrawing cyano group enhances the electrophilicity of the adjacent C3 position, increasing the rate of oxidative addition and overall reactivity. rsc.orgnih.gov |

| Combined Effect | C2 & C3 | The ortho-positioning of the activating cyano group and the reactive iodo group creates a highly activated and selective site for C-C and C-N bond formation. |

This predictable reactivity makes this compound an excellent substrate for introducing a wide array of chemical moieties at a specific position, forming the basis for its use in the targeted synthesis of complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-iodopyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2IN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQDBXNKRAKTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reaction Pathways and Mechanistic Investigations

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary mode of reaction for 3-iodopyrazine-2-carbonitrile. The pyrazine (B50134) core, being a π-deficient system, facilitates the attack of nucleophiles, leading to the displacement of the iodo group. The specific pathway of this substitution can vary, with the most common being the aromatic nucleophilic substitution (SNAr) mechanism.

The SNAr mechanism is a well-established pathway for the reaction of nucleophiles with electron-poor aromatic and heteroaromatic systems. masterorganicchemistry.com Pyrazine and its derivatives are highly reactive towards SNAr due to the electron-withdrawing effect of the two nitrogen atoms in the ring. slideshare.netimperial.ac.uk In the case of this compound, the reaction is further accelerated by the strongly electron-withdrawing nitrile (-CN) group.

The generally accepted mechanism for an SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the iodine atom at C3), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com

Elimination of the leaving group: The aromaticity of the pyrazine ring is restored by the departure of the iodide ion.

The presence of electron-withdrawing groups, such as the nitrile group in this compound, is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. masterorganicchemistry.com

The regioselectivity of nucleophilic attack on substituted pyrazines is a critical aspect of their chemistry. In this compound, the positions of the iodine and nitrile groups dictate the site of nucleophilic attack. The nitrile group at the C2 position exerts a strong electron-withdrawing effect, which significantly increases the electrophilicity of the adjacent C3 carbon atom, making it the preferential site for nucleophilic attack.

Studies on related systems, such as 2-substituted 3,5-dichloropyrazines, have provided valuable insights into these regioselective trends. It has been observed that when an electron-withdrawing group (EWG) occupies the 2-position of the pyrazine ring, nucleophilic attack is directed preferentially to the 5-position. Conversely, an electron-donating group (EDG) at the 2-position directs the attack to the 3-position. acs.orgacs.orgresearchgate.net While this compound has a different substitution pattern, the underlying principle of activation by electron-withdrawing groups remains relevant. The nitrile group ortho to the iodine atom strongly activates the C3 position for substitution.

| Substrate | Substituent at C2 | Nucleophile | Major Product (Substitution at) | Reference |

| 3,5-dichloro-2-cyanopyrazine | Cyano (EWG) | Amines | C5 | acs.org |

| 3,5-dichloro-2-methoxypyrazine | Methoxy (EDG) | Amines | C3 | acs.org |

This table illustrates the directing effects of electron-withdrawing and electron-donating groups on the regioselectivity of SNAr reactions on pyrazine rings.

The Hard and Soft Acids and Bases (HSAB) principle can be applied to understand the reactivity of different nucleophiles with the pyrazine scaffold. nih.govwikipedia.orgadichemistry.com The electrophilic carbon atom at the C3 position of this compound can be considered a soft acid due to its location within the polarizable aromatic system.

According to the HSAB principle, soft acids react more readily with soft bases, while hard acids prefer to react with hard bases. nih.gov This suggests that soft nucleophiles, which are characterized by high polarizability and low electronegativity (e.g., thiolates, iodide ions), would react efficiently at the C3 position. Hard nucleophiles, which are typically small, highly electronegative, and less polarizable (e.g., alkoxides, fluoride (B91410) ions), are also effective in SNAr reactions on highly electron-deficient systems like this one.

| Nucleophile Type | Examples | Expected Reactivity with this compound |

| Hard | R-O⁻, R₂N⁻, F⁻ | Favorable due to the highly electron-deficient nature of the pyrazine ring. |

| Soft | R-S⁻, I⁻, CN⁻ | Favorable, following the principle that soft acids react well with soft bases. |

This table categorizes nucleophiles based on the HSAB principle and predicts their reactivity with this compound.

The choice of solvent can significantly influence the rate of SNAr reactions. nih.gov Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Steric hindrance can also play a role in the regiochemistry of nucleophilic attack, particularly when bulky nucleophiles or substituted pyrazines are involved. For this compound, the nitrile group at the C2 position is relatively small, and therefore, steric hindrance is not expected to be a major factor in preventing nucleophilic attack at the C3 position, unless a very bulky nucleophile is used.

An alternative mechanism to the SNAr pathway is the radical-nucleophilic substitution (SRN1) reaction. wikipedia.org This mechanism involves a chain reaction initiated by the formation of a radical anion intermediate. dalalinstitute.com The SRN1 mechanism is particularly relevant for aryl halides, including iodo-substituted heterocycles.

The key steps in the SRN1 mechanism are:

Initiation: An electron is transferred to the substrate (this compound), forming a radical anion.

Fragmentation: The radical anion fragments, losing an iodide ion to form a pyrazinyl radical.

Propagation: The pyrazinyl radical reacts with a nucleophile to form a new radical anion. This new radical anion then transfers an electron to another molecule of the starting material, propagating the chain reaction.

The SRN1 mechanism does not require strong electron-withdrawing groups for activation, unlike the SNAr pathway. wikipedia.org The presence of an iodine atom, which can readily accept an electron and then be expelled as an iodide ion, makes this compound a potential candidate for undergoing SRN1 reactions under appropriate conditions, such as photochemical or electrochemical initiation.

The pyrazine ring in this compound is inherently activated for nucleophilic attack due to the presence of the two ring nitrogen atoms. This activation is further amplified by the electron-withdrawing nitrile group. However, in cases of less reactive heteroarenes, several strategies can be employed to enhance their reactivity towards nucleophiles:

Introduction of Electron-Withdrawing Groups: As demonstrated by the nitrile group in the target molecule, the addition of EWGs to the ring significantly lowers the energy of the Meisenheimer intermediate, thereby accelerating the reaction.

N-Oxidation: The formation of an N-oxide derivative of the pyrazine ring would further increase its electron deficiency, making it more susceptible to nucleophilic attack.

Quaternization: Alkylation of one of the ring nitrogen atoms to form a pyrazinium salt would introduce a positive charge, greatly enhancing the electrophilicity of the ring carbons and facilitating nucleophilic substitution.

These strategies are general methods for increasing the reactivity of heteroaromatic compounds in the context of nucleophilic substitution reactions.

Aromatic Nucleophilic Substitution (SNAr) on Pyrazine Scaffolds

Metal-Catalyzed Coupling Reactions

The carbon-iodine bond in this compound serves as a versatile handle for the construction of more complex molecular architectures through metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring, further activated by the adjacent nitrile group, makes the C-I bond particularly susceptible to oxidative addition, a key step in many palladium-catalyzed cycles. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position of the pyrazine core.

The palladium-catalyzed cross-coupling of this compound with a variety of organometallic and organic partners is a cornerstone of its synthetic utility. Reactions such as the Suzuki-Miyaura, Negishi, Sonogashira, Stille, and Heck couplings allow for the introduction of aryl, heteroaryl, alkyl, alkynyl, and vinyl substituents, providing access to a diverse range of functionalized pyrazine derivatives.

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between organohalides and organoboron compounds. core.ac.ukyoutube.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-based reagents. mdpi.com For heteroaromatic compounds like pyrazines, the Suzuki-Miyaura coupling is a key strategy for synthesizing biaryl and heterobiaryl structures, which are significant motifs in pharmaceutical chemistry. core.ac.ukmdpi.com

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar halopyrazine substrates provides valuable insight. For instance, the coupling of 2-chloropyrazines with various arylboronic acids has been successfully demonstrated using palladium(II) ONO pincer complexes as catalysts. researchgate.net Furthermore, regioselective Suzuki couplings have been performed on 3,5-dibromopyrazine derivatives, showing that substitution can be controlled. core.ac.uk Research on the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with arylboronic acids using a Pd(PPh₃)₄ catalyst also highlights the feasibility of this transformation on functionalized pyrazine systems. mdpi.com These examples strongly suggest that this compound would be a highly effective substrate for Suzuki-Miyaura couplings, reacting with aryl- and heteroarylboronic acids under palladium catalysis to yield 3-aryl- and 3-heteroarylpyrazine-2-carbonitriles.

Table 1: Examples of Suzuki-Miyaura Coupling with Related Halopyrazine Substrates

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-methoxypyrazine | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | 2-Phenyl-5-bromo-3-methoxypyrazine | High |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Not specified | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 37-72% |

The Negishi coupling is a versatile nickel- or palladium-catalyzed reaction that forms a carbon-carbon bond between an organozinc reagent and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is particularly useful in complex molecule synthesis due to its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The application of Negishi coupling in pyrazine chemistry has been documented, demonstrating its utility in functionalizing the pyrazine core. rsc.org

Specific investigations into the Negishi coupling of this compound are limited in the available literature. However, studies on related iodopyrazines confirm the viability of this reaction. For example, the Negishi reaction of 2-chloro-6-iodopyrazine (B3024086) with an acetylenic zinc reagent, catalyzed by palladium, proceeded effectively to give the corresponding coupled product in 71% yield. rsc.org This demonstrates that the carbon-iodine bond on a pyrazine ring is sufficiently reactive for this transformation, even in the presence of another halogen. Further studies have shown successful couplings of various dichloropyrazines and pyrazine triflates with alkyl- and arylzinc halides, sometimes employing nickel catalysts to achieve high yields and regioselectivity. rsc.org The reaction conditions are generally mild, and the use of specific ligands like SPhos can improve yields, especially with challenging substrates. rsc.org

Table 2: Examples of Negishi Coupling with Related Halopyrazine Substrates

| Substrate | Coupling Partner | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-Chloro-6-iodopyrazine | Acetylenic zinc reagent | Palladium catalyst | Not specified | 2-Chloro-6-alkynylpyrazine | 71% |

| 2,3-Dichloropyrazine | Iodobenzene (via TMPZnCl·LiCl) | Pd(dba)₂ / XPhos | Not specified | 2-Chloro-3-phenylpyrazine | 78% |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a fundamental method for synthesizing arylalkynes and conjugated enynes. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions, often at room temperature, using an amine base. wikipedia.orgsethanandramjaipuriacollege.in This methodology is highly valuable for introducing alkynyl moieties onto heterocyclic scaffolds.

While direct reports on the Sonogashira coupling of this compound are scarce, the reaction has been successfully applied to similar heteroaromatic iodides. For instance, the coupling of 3-iodoimidazo[1,2-a]pyridine (B1311280) with a variety of terminal alkynes proceeds efficiently at room temperature, yielding the desired 3-alkynyl products in good yields (50-82%). researchgate.net This analogous system suggests that this compound would also be a suitable substrate. The reaction would involve the palladium-catalyzed oxidative addition to the C-I bond, followed by transmetalation from a copper(I) acetylide intermediate and subsequent reductive elimination. wikipedia.org The copper-free variant of the Sonogashira reaction is also an option to avoid the potential homocoupling of the alkyne partner (Glaser coupling). wikipedia.org

Table 3: Examples of Sonogashira Coupling with Related Heterocyclic Halides

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 3-Iodoimidazo[1,2-a]pyridine | Phenylacetylene | Not specified | Not specified | Not specified | Room Temp, 2h | 50-82% |

| Aryl Iodides | Propyne | Palladium-copper system | Triethylamine | THF | -78 °C to RT | 85-94% |

The Stille reaction is a palladium-catalyzed cross-coupling reaction involving an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

There is a lack of specific examples in the surveyed literature for the Stille coupling of this compound. Nonetheless, the general principles of the Stille reaction suggest it would be a feasible method for the functionalization of this compound. A wide variety of organic halides, including aryl, vinyl, and heterocyclic halides, are effective electrophiles in this reaction. libretexts.org The reactivity of the C-I bond in this compound, enhanced by the electron-withdrawing pyrazine and nitrile functionalities, should facilitate the initial oxidative addition to the palladium(0) catalyst. Coupling with various organostannanes (e.g., arylstannanes, vinylstannanes, alkynylstannanes) would then be possible, likely requiring a phosphine (B1218219) ligand and potentially a copper(I) iodide additive to promote the reaction. libretexts.orgnih.gov

Table 4: General Conditions for Stille Coupling

| Electrophile (R¹-X) | Nucleophile (R²-SnR₃) | Catalyst | Ligand | Additive | Solvent |

|---|

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a key method for the synthesis of substituted alkenes. The mechanism involves oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst.

Application of the Heck reaction to pyrazine substrates has been noted to be challenging. For instance, the reaction involving 2-iodopyrazine (B2397660) has been reported to result in inferior yields, potentially due to poisoning of the palladium catalyst by the nitrogen-containing heterocycle. Despite these challenges, successful Heck reactions have been reported for other halopyridine systems, indicating that with appropriate catalyst and ligand selection, the reaction can be productive. The choice of base and solvent, as well as the electronic nature of the alkene, are critical parameters for optimizing the reaction outcome. Given the electron-deficient character of this compound, it is plausible that under carefully optimized conditions, it could undergo Heck coupling with various alkenes to produce 3-vinylpyrazine-2-carbonitrile derivatives.

Table 5: General Conditions for Heck Coupling

| Electrophile (R-X) | Alkene | Catalyst | Base | Ligand | Solvent |

|---|

Cross-Coupling Reactions Involving the Carbon-Iodine Bond

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions represent a powerful tool for the introduction of a carbonyl moiety onto a heterocyclic scaffold, converting aryl halides into valuable derivatives such as amides, esters, and ketones. nih.govresearchgate.net For heteroaromatic compounds like this compound, palladium-catalyzed carbonylative couplings are particularly effective. These reactions involve the incorporation of a molecule of carbon monoxide (CO) into the bond being formed between the heterocyclic substrate and a nucleophile. researchgate.net

One of the most significant applications in this area is aminocarbonylation, where an iodo-substituted pyrazine is reacted with an amine and carbon monoxide in the presence of a palladium catalyst. nih.gov This process directly yields pyrazinecarboxamides. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by CO insertion into the resulting Aryl-Pd(II) bond to form an acyl-palladium complex. Subsequent nucleophilic attack by the amine and reductive elimination regenerates the Pd(0) catalyst and releases the amide product.

The reaction conditions, including CO pressure, temperature, and the choice of catalyst and base, can be optimized to control the reaction's efficiency and selectivity. For instance, in the palladium-catalyzed aminocarbonylation of various iodopyridines and iodopyrazines, different primary and secondary amines can be successfully coupled. nih.gov In some cases, double carbon monoxide insertion can occur, leading to the formation of ketoamides, with the chemoselectivity often being influenced by the CO pressure. nih.govnih.gov

While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity of similar substrates like iodopyrazines and iodopyridines provides a strong basis for its expected behavior. nih.govnih.gov The electron-withdrawing nature of both the pyrazine ring and the nitrile group in this compound would likely enhance its reactivity towards oxidative addition, making it a suitable candidate for such transformations.

| Heteroaryl Iodide | Amine Nucleophile | Catalyst System | Base | Solvent | CO Pressure | Product Type | Reference |

|---|---|---|---|---|---|---|---|

| Iodopyrazine | Primary/Secondary Amines | Pd(0) or Pd(II) precursor | Organic Base (e.g., Et3N) | - | 1-90 bar | Carboxamide | nih.govresearchgate.net |

| 3-Iodopyridine | Aminoethanol | Pd(OAc)2/dppf | Cs2CO3 | Toluene | 40 bar | Amide alcohol | nih.gov |

| 2-Iodothiophene | Aminoethanol | Pd(OAc)2/dppf | Cs2CO3 | Toluene | 40 bar | Amide alcohol | nih.gov |

| (E)-1-Iodo-1-dodecene | Glycine methyl ester | Pd(OAc)2/PPh3 | Et3N | Acetonitrile | 20 bar | Unsaturated Carboxamide | researchgate.net |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy in organic synthesis, allowing for the formation of new bonds by directly transforming C-H bonds without the need for pre-functionalized starting materials. nih.govrsc.org For electron-deficient heterocycles like pyrazines, this approach is particularly valuable, though challenging due to the lower reactivity of their C-H bonds towards electrophilic metalation. rsc.orgrsc.org Transition metal catalysis, utilizing elements like palladium, rhodium, iridium, and iron, has been instrumental in overcoming these challenges. nih.govrsc.orgacs.org

The functionalization of pyrazines can proceed through various pathways, often dictated by the catalyst and directing groups present on the substrate. rsc.orgresearchgate.net These strategies enable the introduction of a wide range of substituents, including aryl, alkyl, and alkenyl groups, onto the pyrazine core.

Metal-Catalyzed C-H Functionalization of Electron-Deficient Heterocycles

The inherent electron-deficient nature of the pyrazine ring makes its C-H bonds less susceptible to conventional electrophilic substitution but reactive in other catalytic cycles. rsc.org Iron-catalyzed cross-coupling reactions, for example, have been successfully developed for the C-H functionalization of pyrazines. acs.orgsemanticscholar.orgnih.gov This methodology allows for the direct arylation of the pyrazine core using organoboron species.

A notable example involves the use of iron(II) acetylacetonate (B107027) as a catalyst, in conjunction with an oxidant like potassium persulfate (K₂S₂O₈) and a phase-transfer catalyst. acs.orgnih.gov This system effectively catalyzes the cross-coupling of pyrazine with various arylboronic acids, leading to monoarylated products in good to excellent yields. acs.org The reaction proceeds via an innate C-H functionalization mechanism, where the inherent reactivity of the heterocycle is harnessed without the need for a directing group. This approach has been applied to the synthesis of the pyrazine alkaloid Botryllazine A. acs.orgsemanticscholar.org The conditions are generally mild and tolerant of various functional groups, highlighting the synthetic utility of this method for complex molecule synthesis. acs.org

Palladium-Catalyzed C(sp³)–H Activation

Palladium-catalyzed C(sp³)–H activation is a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds at typically unreactive aliphatic positions. This methodology generally relies on the use of a directing group, which coordinates to the palladium catalyst and positions it in proximity to a specific C(sp³)–H bond, facilitating its cleavage. This process, often involving a concerted metalation-deprotonation (CMD) pathway, generates a palladacyclic intermediate that can then react with a coupling partner.

While this strategy has been widely applied to various substrates, its specific application to activate a C(sp³)–H bond in a substituent attached to a this compound core is not well-documented in the reviewed literature. However, the principles are broadly applicable. If an appropriate directing group were present on an alkyl substituent of the pyrazine ring, it is conceivable that intramolecular C(sp³)–H functionalization could be achieved. The success of such a reaction would depend on the directing group's ability to overcome the potential for the palladium catalyst to interact with the pyrazine nitrogen atoms or the nitrile group.

Directing Group Effects on Regioselectivity

Directing groups play a crucial role in controlling the regioselectivity of C-H functionalization reactions. acs.orgsemanticscholar.org They operate by forming a chelate with the metal catalyst, which positions the catalyst to activate a specific C-H bond, typically one that is ortho to the directing group's position. The nitrile group (-CN), present in this compound, is known to function as a weakly coordinating directing group in various transition-metal-catalyzed C-H functionalization reactions. researchgate.netumich.edu

The nitrile group can direct the functionalization of ortho C-H bonds on aromatic and heteroaromatic rings. researchgate.net In the context of this compound, the 2-carbonitrile group could potentially direct a metal catalyst to activate the C-H bond at the C-3 position. However, since this position is already substituted with iodine, its directing effect would be relevant for the C-H bonds on the other side of the ring if the iodine were replaced, or more likely, it could influence the reactivity of substituents at adjacent positions. More sophisticated, template-based directing groups containing a nitrile moiety have been developed to achieve meta-selective C-H functionalization on arenes, demonstrating the versatility of the nitrile group in guiding reactivity. acs.orgsemanticscholar.org The application of these principles could allow for the selective functionalization of the pyrazine core in derivatives of the title compound.

Carbon-Nitrogen (C-N) and Carbon-Phosphorus (C-P) Coupling Reactions

The formation of carbon-heteroatom bonds is fundamental in medicinal chemistry and materials science. For a substrate like this compound, the carbon-iodine bond serves as a key handle for introducing nitrogen and phosphorus functionalities through transition-metal-catalyzed cross-coupling reactions. rsc.orgrsc.org

Carbon-Nitrogen (C-N) Coupling: The Buchwald-Hartwig amination is a premier palladium-catalyzed method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. acsgcipr.org It is highly applicable to electron-deficient heteroaryl halides, suggesting that this compound would be a suitable substrate for coupling with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. The catalytic cycle typically involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product. wikipedia.org

An alternative, classical method is the Ullmann condensation, which uses a copper catalyst, often under harsher conditions than the Buchwald-Hartwig reaction. wikipedia.orgchemeurope.comsynarchive.com Modern variations of the Ullmann reaction employ ligands that allow the reaction to proceed under milder conditions and are also effective for the N-arylation of heteroaryl halides. organic-chemistry.orgresearchgate.net

Carbon-Phosphorus (C-P) Coupling: The Hirao cross-coupling reaction is a palladium-catalyzed method for forming C-P bonds, typically by reacting an aryl halide with a P(O)H compound, such as a dialkyl phosphite, H-phosphinate, or secondary phosphine oxide. nih.govnih.gov This reaction provides direct access to arylphosphonates, arylphosphinates, and tertiary phosphine oxides, which are important intermediates and final products.

The application of the Hirao reaction to electron-deficient heterocycles like pyrazines can be challenging. For instance, the reaction of 2-chloropyrazine (B57796) or 2-iodopyrazine under traditional Hirao conditions [Pd(PPh₃)₄ catalyst] was reported to be unsuccessful. nih.gov However, significant improvements were achieved by modifying the catalyst system. The use of a palladium acetate (B1210297) [Pd(OAc)₂] catalyst with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand was found to effectively promote the coupling of 2-chloropyrazine with diethylphosphite, yielding the desired pyrazine phosphonate. nih.gov This improved protocol demonstrates the feasibility of applying Hirao-type couplings to substrates like this compound.

| Heteroaryl Halide | Catalyst System | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloropyrazine | 1 mol% Pd(OAc)₂, 1.2 mol% dppf | Et₃N | Acetonitrile | Reflux | 67 |

| 2-Bromopyridine | 1 mol% Pd(OAc)₂, 1.2 mol% dppf | Et₃N | Acetonitrile | Reflux | 85 |

| 2-Iodopyridine | 1 mol% Pd(OAc)₂, 1.2 mol% dppf | Et₃N | Acetonitrile | Reflux | 87 |

| 4-Bromopyridine HCl | 1 mol% Pd(OAc)₂, 1.2 mol% dppf | Et₃N | DMF | 110 °C | 45 |

Organometallic Reactivity

The carbon-iodine bond in this compound is susceptible to transformation into an organometallic species, which can then be used as a nucleophile in a variety of subsequent reactions. This two-step process, involving the formation of an organometallic intermediate followed by reaction with an electrophile, is a cornerstone of synthetic chemistry.

One common method to generate such an intermediate is through halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This would convert this compound into the corresponding 3-lithiopyrazine-2-carbonitrile. Directed ortho-lithiation is also a known strategy for functionalizing pyrazines. acs.org However, the presence of the electrophilic nitrile group could lead to side reactions with the highly reactive organolithium species.

A milder and more functional-group-tolerant alternative is the formation of an organozinc reagent. wikipedia.orgsigmaaldrich.com This can be achieved either by direct insertion of activated zinc metal (e.g., Rieke® zinc) into the C-I bond or by transmetalation from an organolithium intermediate with a zinc salt like ZnCl₂. nih.govnih.gov The resulting organozinc halide, 3-(bromozincio)pyrazine-2-carbonitrile, would be significantly less reactive than its lithium counterpart, allowing for selective reactions with a range of electrophiles, particularly in the presence of a palladium or nickel catalyst (Negishi coupling). sigmaaldrich.com The preparation of 3-pyridylzinc bromide from 3-bromopyridine (B30812) has been well-established and serves as a close precedent for the expected reactivity of this compound. nih.gov These organometallic intermediates open up pathways to a wide array of derivatives that are not easily accessible through direct substitution or cross-coupling reactions.

Formation of Grignard Reagents

The traditional method for preparing Grignard reagents involves the direct reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org This process, known as an oxidative insertion, involves the magnesium(0) metal inserting into the carbon-halogen bond to form the organomagnesium halide (R-Mg-X). adichemistry.com For this reaction to be successful, the magnesium metal often requires activation to remove a passivating layer of magnesium oxide from its surface. adichemistry.comwikipedia.org Common activators include small amounts of iodine or 1,2-dibromoethane. adichemistry.com

The general reaction is as follows: R-X + Mg → R-Mg-X (in anhydrous ether)

In the context of this compound, the carbon-iodine bond is the most reactive site for such an insertion. However, the presence of the electron-withdrawing nitrile (-CN) group on the pyrazine ring presents a significant challenge. Grignard reagents are potent nucleophiles and can react with nitriles. This potential for self-reaction or polymerization can lead to low yields or complex product mixtures, complicating the direct formation of the Grignard reagent from this substrate. Due to this functional group incompatibility, alternative methods, such as halogen-metal exchange at low temperatures, are generally preferred for generating the desired pyrazinylmagnesium species.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful and widely used alternative for preparing organometallic compounds, especially when the direct insertion of a metal is unfeasible. researchgate.net This reaction is typically very fast and can be performed at low temperatures, which helps to preserve sensitive functional groups on the substrate. harvard.edu The exchange rate is dependent on the halogen, with the trend being I > Br > Cl. harvard.edu For this compound, the highly reactive C-I bond is ideal for this transformation.

Use of Lithium Tri-n-butylmagnesate

A particularly effective reagent for performing halogen-metal exchange on iodo-substituted diazines (the class of heterocycles that includes pyrazines) is lithium tri-n-butylmagnesate ((n-Bu)₃MgLi). researchgate.netresearchgate.net This "ate" complex exhibits enhanced reactivity and solubility compared to simpler Grignard reagents. The reaction involves treating the iodo-pyrazine with the magnesiate, resulting in the exchange of the iodine atom for a magnesium species, thereby forming the desired pyrazinyl organometallic intermediate.

This method was successfully applied to 2-iodopyrazine, a closely related substrate, demonstrating its utility in this chemical series. researchgate.net The resulting pyrazinyl magnesiate can then be used in subsequent reactions with various electrophiles.

Table 1: Halogen-Metal Exchange with Lithium Tri-n-butylmagnesate

| Substrate | Reagent | Intermediate Formed | Solvent |

|---|

Enantioselective Additions to Electrophiles

Once the pyrazinyl magnesiate intermediate is formed via halogen-metal exchange, it can be reacted with prochiral electrophiles, such as aldehydes, to create new stereocenters. By incorporating chiral ligands into the reaction, this addition can be rendered enantioselective, producing a preponderance of one enantiomer of the resulting alcohol product.

Research on 2-iodopyrazine has shown that its derived magnesiate can undergo clean iodine-metal exchange and subsequent enantioselective addition to aldehydes. researchgate.net The use of chiral additives, such as TADDOLates (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanolates), can induce high levels of asymmetry, leading to the formation of chiral pyrazyl alcohols with significant enantiomeric excesses. researchgate.net This methodology is a powerful tool for the synthesis of optically active pyrazine-containing molecules.

Zinc and Magnesium Organometallic Intermediates

Beyond halogen-metal exchange, directed metalation using strong, non-nucleophilic bases is another key strategy for generating specific organometallic intermediates. For heterocyclic systems like pyrazine, TMP (2,2,6,6-tetramethylpiperidyl) based reagents, such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, are exceptionally useful for regioselective C-H bond activation (metalation). researchgate.net However, in the case of this compound, the C-I bond provides a more facile entry point for metalation via exchange rather than C-H activation.

The preparation of organozinc reagents can also be achieved through direct metal insertion or, more commonly, via transmetalation from a corresponding organomagnesium or organolithium species. nih.gov

Regioselective Metalation

For this compound, the generation of organometallic intermediates is inherently regioselective. The iodine atom at the C3 position is the most labile site on the molecule for both direct metal insertion and halogen-metal exchange. Therefore, reactions with reagents like (n-Bu)₃MgLi or i-PrMgCl will overwhelmingly lead to the formation of the organometallic species at the C3 position. researchgate.net This provides a reliable method for generating a nucleophilic carbon center specifically at this location, allowing for precise subsequent functionalization. The resulting 3-metallo-pyrazine-2-carbonitrile is poised for reaction with a wide array of electrophilic partners.

Quenching with Various Electrophiles

The synthetic value of the zinc and magnesium intermediates derived from this compound lies in their reactivity with a diverse range of electrophiles. This "quenching" step forms a new carbon-carbon or carbon-heteroatom bond at the C3 position of the pyrazine ring. The choice of electrophile dictates the final functionality introduced.

Studies on related pyrazinyl and other heteroaryl organometallics have demonstrated successful quenching with numerous electrophilic partners. researchgate.netresearchgate.net

Table 2: Examples of Electrophiles for Quenching Organometallic Intermediates

| Electrophile Class | Specific Example | Product Type |

|---|---|---|

| Aldehydes | Benzaldehyde | Secondary Alcohol |

| Ketones | Benzophenone | Tertiary Alcohol |

| Sulfur Electrophiles | Diphenyl disulfide | Thioether |

| Halogens | Iodine (I₂) | Iodo-compound |

| Acylating Agents | Pivaloyl chloride | Ketone |

| Alkylating Agents | Allyl bromide | Allylated pyrazine |

This versatility allows for the systematic and regioselective construction of a library of complex, polyfunctionalized pyrazine derivatives starting from this compound.

Nitrile Group Transformations

The electron-withdrawing nature of the pyrazine ring and the adjacent iodine atom significantly influences the reactivity of the nitrile group, making its carbon atom highly electrophilic and susceptible to a variety of transformations. These reactions are pivotal for the synthesis of more complex heterocyclic structures.

The nitrile group is a versatile functional group for constructing new rings onto the pyrazine core. It can readily participate in cyclization reactions, acting as an electrophile to facilitate the formation of fused heterocyclic systems.

The fundamental step in many transformations of the nitrile group is the nucleophilic addition to the electrophilic carbon-nitrogen triple bond. This reaction is analogous to the nucleophilic addition to a carbonyl group. A nucleophile attacks the carbon atom, breaking the pi bond and forming a transient imine anion, which can then be protonated or undergo further reaction. mdpi.com

The general mechanism involves the attack of a nucleophile (Nu⁻) on the nitrile carbon, leading to the formation of an intermediate imine anion. This intermediate is a key branch point for subsequent cyclization or hydrolysis reactions. Strong nucleophiles can add directly, while weaker nucleophiles may require acid catalysis to activate the nitrile group by protonating the nitrogen atom, thereby increasing the electrophilicity of the carbon. mdpi.com

In molecules where a nucleophilic center is present elsewhere in the structure, an intramolecular cyclization can occur. A classic example of such a reaction involving dinitriles is the Thorpe-Ziegler reaction, where a base abstracts an α-proton to one nitrile group, generating a carbanion that then attacks the carbon of the second nitrile group within the same molecule. wikipedia.orgsynarchive.com This forms a cyclic enamine after tautomerization, which can be subsequently hydrolyzed to a cyclic ketone. wikipedia.org

In the context of this compound, a suitable nucleophile could be introduced at the 3-position via substitution of the iodine atom. For instance, reaction with a compound containing an active methylene (B1212753) group could set the stage for a subsequent base-catalyzed intramolecular cyclization involving the nitrile.

A relevant example is the synthesis of pyrazolo[3,4-b]pyrazine derivatives. Starting from 3-chloropyrazine-2-carbonitrile (B110518), reaction with hydrazine (B178648) hydrate (B1144303) leads to the substitution of the chlorine atom to form 3-hydrazinylpyrazine-2-carbonitrile. The terminal amino group of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This cascade of nucleophilic substitution followed by intramolecular nucleophilic addition to the nitrile results in the formation of the fused pyrazole (B372694) ring, yielding 3-amino-1H-pyrazolo[3,4-b]pyrazine.

Table 1: Example of Intramolecular Cyclization to Form a Fused Heterocycle

| Starting Material | Reagent | Product | Reaction Type |

| 3-Chloropyrazine-2-carbonitrile | Hydrazine hydrate (H₂NNH₂) | 3-Amino-1H-pyrazolo[3,4-b]pyrazine | Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization |

The nitrile group on the pyrazine ring is a key precursor for the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net The synthesis of pyrazolo[3,4-b]pyrazines, as described above, is a prime example. researchgate.net

Another important fused system is the pyrido[2,3-b]pyrazine (B189457) core. The synthesis of these structures often involves the condensation of a pyrazine precursor with a 1,3-dicarbonyl compound or its equivalent. While not a direct transformation of the nitrile in this compound itself, the nitrile group is often instrumental in the synthesis of the necessary precursors, such as 2,3-diaminopyrazine. The conversion of a nitrile to an amine or its participation in building a pyridine (B92270) ring demonstrates its versatility in constructing these fused systems. For example, a common synthetic route involves the reaction of 5-aminopyrazole derivatives with α,β-unsaturated ketones, where the pyrazole's amino group initiates a sequence of addition and condensation reactions to form the fused pyridine ring. nih.gov

The hydrolysis of nitriles is a fundamental reaction that typically converts them first to amides and then, upon further reaction, to carboxylic acids. This transformation can be catalyzed by either acid or base.

In a reaction directly analogous to what would be expected for this compound, the partial hydrolysis of 3-chloropyrazine-2-carbonitrile has been successfully carried out to yield 3-chloropyrazine-2-carboxamide (B1267238). mdpi.com This controlled, partial hydrolysis is achieved under basic conditions using hydrogen peroxide. mdpi.com The reaction is carefully managed to stop at the amide stage, preventing further hydrolysis to the carboxylic acid. This method is often preferred as it can provide higher yields than direct amidation routes. mdpi.com This transformation is crucial for producing pyrazinamide (B1679903) analogs, an important class of therapeutic agents. mdpi.com

Table 2: Conditions for Partial Hydrolysis of a 3-Halopyrazine-2-carbonitrile Analog

| Starting Material | Reagents | Temperature | Product | Yield |

| 3-Chloropyrazine-2-carbonitrile | H₂O₂, NaOH (to pH 9), H₂O | 50 °C | 3-Chloropyrazine-2-carboxamide | Not specified, but noted as high |

Data sourced from a study on the synthesis of pyrazinamide derivatives. mdpi.com

Complete hydrolysis to 3-iodopyrazine-2-carboxylic acid would require more forcing conditions, such as prolonged heating in strong aqueous acid or base. The resulting carboxylic acid could then serve as a precursor for other derivatives through standard carboxylic acid chemistry.

Iv. Computational and Spectroscopic Characterization in Research

Computational Chemistry Applications

Computational studies on 3-Iodopyrazine-2-carbonitrile and related heterocyclic systems primarily leverage quantum mechanical calculations to map out its chemical characteristics. These applications range from determining stable geometric conformations to predicting the most likely sites for chemical reactions, thereby accelerating experimental discovery and development.

Density Functional Theory (DFT) is a mainstay of computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for studying substituted pyrazines, offering a balance between computational cost and accuracy. researchgate.netresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the molecule's electronic and structural properties in different environments, such as in the gas phase or in solution. researchgate.netresearchgate.net

DFT calculations are instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states and intermediates, and calculating their corresponding energy barriers. For pyrazine (B50134) systems, DFT has been successfully used to distinguish between different possible mechanistic pathways, such as radical versus non-radical processes. rsc.org

A notable example in pyrazine chemistry is the study of the dearomative diborylation reaction. rsc.org DFT calculations revealed that for unsubstituted pyrazine, the reaction proceeds through a non-radical mechanism involving two successive researchgate.netresearchgate.net-σ-rearrangement-type processes. rsc.org However, for sterically hindered pyrazines, this pathway becomes energetically unfavorable, and a radical pathway involving a B–B homolytic cleavage followed by boryl radical addition is preferred. rsc.org For this compound, similar DFT studies could be employed to elucidate the mechanisms of key reactions such as nucleophilic aromatic substitution at the C-I bond or transition-metal-catalyzed cross-coupling reactions, predicting the energetic feasibility of each step.

Predicting the regioselectivity of a reaction—the preferential reaction at one site over another—is a critical challenge in organic synthesis. Computational models, particularly those based on DFT, provide a powerful means to predict and rationalize the outcomes of reactions on complex molecules. nih.govsemanticscholar.org The selectivity arises from differences in the Gibbs free energy of competing transition states, which can be accurately calculated. nih.gov

For this compound, several potential reactive sites exist: the two nitrogen atoms, the three ring carbons (C-3, C-5, C-6), and the nitrile group. DFT calculations can predict the most probable site for electrophilic or nucleophilic attack by comparing the activation energies for each possible pathway. Furthermore, local reactivity descriptors derived from DFT, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic softness, can be analyzed to identify the atoms most susceptible to a given type of reaction. chemrxiv.org This allows for a quantitative rationalization of why a particular regioisomer is formed preferentially.

DFT calculations provide a precise picture of a molecule's three-dimensional shape and the distribution of electrons within it. For this compound, the pyrazine ring is expected to be planar. The substituents—a large iodine atom and a linear cyano group—will influence the local geometry. DFT optimization would yield precise values for bond lengths, bond angles, and dihedral angles. Studies on the parent pyrazine molecule have shown that electronic excitation can lead to specific geometric changes, such as the contraction of C-C bonds and elongation of C-N bonds, a level of detail readily explored by modern computational methods. iaea.org

The electronic structure is heavily influenced by the electronegative nitrogen atoms and the potent electron-withdrawing nature of the cyano group. This makes the pyrazine ring electron-deficient, a key feature governing its reactivity. Analysis of the molecular electrostatic potential (MEP) map would visually confirm regions of positive potential (electron-poor, susceptible to nucleophilic attack) around the ring and negative potential (electron-rich) near the nitrogen lone pairs and the nitrile group.

Table 1: Representative Calculated Geometric Parameters for a 2,3-Disubstituted Pyrazine System Note: These are typical, illustrative values for a pyrazine ring with electron-withdrawing and halogen substituents, as would be determined by DFT calculations.

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| N1-C2 Bond Length | ~1.33 Å | Carbon-Nitrogen bond within the aromatic ring. |

| C2-C3 Bond Length | ~1.42 Å | Carbon-Carbon bond bearing the substituents. |

| C3-N4 Bond Length | ~1.34 Å | Carbon-Nitrogen bond adjacent to a substituent. |

| C3-I Bond Length | ~2.08 Å | Bond between the pyrazine ring and the iodine atom. |

| C2-C(N) Bond Length | ~1.45 Å | Bond connecting the nitrile carbon to the ring. |

| C(N)-N Bond Length | ~1.16 Å | Triple bond of the nitrile group. |

| N1-C2-C3 Angle | ~121° | Internal ring angle influenced by substituents. |

| I-C3-C2 Angle | ~118° | External angle showing substituent orientation. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). youtube.com DFT calculations are routinely used to determine the energies and spatial distributions of these key orbitals. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair orbitals of the two nitrogen atoms. The LUMO, conversely, would likely be a π* orbital distributed across the electron-deficient pyrazine ring, with significant contributions from the C-I antibonding orbital. This distribution indicates that the molecule is a poor electron donor but a good electron acceptor, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Pyrazine Note: These values are illustrative of what would be obtained from a DFT calculation on a highly substituted, electron-deficient pyrazine.

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Represents the ionization potential; a lower value indicates stronger electron-donating ability. This value suggests it is a weak electron donor. |

| LUMO Energy | -2.0 eV | Represents the electron affinity; a less negative value indicates stronger electron-accepting ability. This value suggests it is a good electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Correlates with chemical stability and reactivity. A larger gap indicates higher kinetic stability and lower chemical reactivity. |

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can act as bases by accepting a proton. The basicity is quantified by the pKa of the conjugate acid. Computational methods can accurately predict pKa values using thermodynamic cycles that break down the protonation process into gas-phase and solvation steps, with energies calculated via DFT. nih.govacs.org

Unsubstituted pyrazine is a weak base (pKa of conjugate acid ≈ 0.6), significantly less basic than pyridine (B92270) (pKa ≈ 5.2). This reduced basicity is due to the inductive electron-withdrawing effect of the second nitrogen atom. reddit.com In this compound, the basicity is expected to be drastically lower. Both the iodine atom and, more significantly, the cyano group are strong electron-withdrawing groups. They pull electron density away from the ring, destabilizing the positive charge that would form upon protonation of a nitrogen atom. Consequently, the calculated pKa value for this compound would be predicted to be well into the negative range, indicating it is a very weak base. nih.gov

Density Functional Theory (DFT) Calculations

Advanced Spectroscopic Methods

No published studies containing ¹H NMR or ¹³C NMR spectroscopic data for this compound were found.

Specific chemical shifts, coupling constants, and signal multiplicities for the pyrazine ring protons of this compound are not documented in available research.

The characteristic chemical shifts for the carbon atoms of the pyrazine ring and the nitrile group in this compound have not been reported.

No experimental IR spectra are available, preventing the identification of characteristic vibrational frequencies, such as the C≡N stretch of the nitrile group or the vibrations associated with the substituted pyrazine ring.

There are no reported mass spectrometry studies for this compound. Consequently, information on its molecular ion peak and fragmentation patterns is unavailable.

A search for crystallographic data confirmed that the single-crystal X-ray structure of this compound has not been determined or deposited in crystallographic databases. Therefore, details regarding its crystal system, space group, unit cell dimensions, and molecular geometry cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific research data found.

X-ray Photoelectron Spectroscopy (XPS)

No specific research data found.

Energy-Dispersive X-ray (EDX) Spectroscopy

No specific research data found.

V. Synthetic Utility in Complex Molecule Synthesis

Precursor for Highly Functionalized Pyrazines

The dual functionality of 3-iodopyrazine-2-carbonitrile makes it an exceptional precursor for synthesizing a wide array of highly functionalized pyrazine (B50134) derivatives. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C3 position. This reactivity is analogous to that of other halogenated pyrazines, which are widely used in total synthesis and medicinal chemistry. mdpi.comnih.gov For instance, Suzuki-Miyaura couplings can be employed to introduce aryl or heteroaryl groups, while Sonogashira couplings facilitate the installation of alkynyl moieties. nih.govsoton.ac.uk

Concurrently, the nitrile group at the C2 position offers another site for chemical modification. The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. nih.govlibretexts.org This group can undergo various transformations, including:

Hydrolysis: Conversion of the nitrile to a carboxamide or a carboxylic acid. The partial hydrolysis of the related 3-chloropyrazine-2-carbonitrile (B110518) to 3-chloropyrazine-2-carboxamide (B1267238) is a key step in the synthesis of pyrazinamide (B1679903) derivatives. mdpi.com

Reduction: Reduction to an aminomethyl group using reducing agents like lithium aluminum hydride. libretexts.org

Cycloadditions: Participation in cycloaddition reactions to form new heterocyclic rings.

This orthogonal reactivity allows for a stepwise and controlled functionalization of the pyrazine scaffold, providing access to polysubstituted pyrazines that would be challenging to synthesize through other methods.

Table 1: Representative Transformations of Functional Groups on the Pyrazine Ring

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Group |

|---|---|---|---|

| 3-Iodo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl |

| 3-Iodo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl |

| 3-Iodo | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-Amino |

| 2-Carbonitrile | Hydrolysis | H₂O₂, NaOH, heat | 2-Carboxamide |

| 2-Carbonitrile | Reduction | LiAlH₄ | 2-(Aminomethyl) |

Building Block for Fused Heterocyclic Systems

The strategic placement of reactive groups in this compound makes it an ideal building block for the synthesis of fused heterocyclic systems. These complex, polycyclic structures are prevalent in pharmacologically active compounds and advanced materials. ias.ac.in By designing reactions that involve both the iodo and cyano functionalities, chemists can construct additional rings fused to the pyrazine core.

A prominent example of this utility is seen in the synthesis of pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines, where the analogous 3-chloropyrazine-2-carbonitrile serves as a key intermediate. chemicalbook.comguidechem.com In this type of synthesis, the halogen at C3 is first displaced by a sulfur nucleophile. The adjacent nitrile group at C2 can then be elaborated and cyclized with another reagent to form a fused pyrimidine (B1678525) ring, resulting in a complex tetracyclic system. This strategy highlights how this compound can act as a linchpin, bringing together multiple components to rapidly build molecular complexity. The greater reactivity of the C-I bond compared to the C-Cl bond can often allow for milder reaction conditions in the initial substitution step.

Enabling Diversification of Heterocyclic Nucleus

Chemical diversification is a cornerstone of modern drug discovery and materials science. This compound provides an excellent scaffold for generating libraries of related compounds with diverse properties. The reliability of palladium-catalyzed cross-coupling reactions at the C3 position allows for the systematic introduction of a vast range of aryl, heteroaryl, and alkyl groups. nih.govnih.gov This "late-stage functionalization" approach is highly efficient, as it allows a common intermediate to be converted into numerous distinct products in the final steps of a synthetic sequence.

Applications in Scaffold Modifications

In the context of medicinal chemistry, the pyrazine ring is considered a "privileged scaffold" due to its presence in numerous bioactive molecules. nih.govnih.gov this compound serves as an advanced intermediate for the modification of this important scaffold, allowing for the fine-tuning of biological activity.

The primary application of this compound in scaffold modification is the introduction of novel substituents via cross-coupling reactions. By replacing the iodine atom, chemists can append complex chemical motifs that are designed to interact with specific biological targets, such as the active site of an enzyme or a cellular receptor.

This modification directly impacts the molecule's properties in several ways:

Steric Profile: The introduction of bulky or specifically shaped groups can enhance binding selectivity and modulate protein-ligand interactions.

Electronic Properties: The pyrazine ring is inherently electron-deficient. Adding electron-donating or electron-withdrawing groups at the C3 position can tune the electronic character of the entire heterocyclic system. This can affect the molecule's reactivity, metabolic stability, and ability to participate in crucial intermolecular interactions like π-stacking.

Solubility and Pharmacokinetics: Appending polar or ionizable groups can improve aqueous solubility and alter the pharmacokinetic profile of a potential drug candidate.

Moreover, the nitrile group itself contributes significantly to the molecular properties. Its strong dipole moment and ability to act as a hydrogen bond acceptor can be crucial for target binding. Studies on other nitrile-functionalized pyrazines have explored how the pyrazine nucleus enhances the reactivity of the nitrile group, which can be exploited in the design of covalent inhibitors or crosslinking agents. researchgate.netnih.gov The ability to introduce new groups via the iodine and retain or modify the nitrile provides a sophisticated method for tuning a molecule's properties to achieve a desired biological or material function.

Vi. Future Research Directions

Exploration of Novel Reaction Conditions

While traditional cross-coupling methods are robust, future work will likely target more sustainable and efficient reaction conditions. nd.edu This includes the exploration of metal-free reaction pathways, which leverage reagents like hypervalent iodine to achieve functionalization without transition metal catalysts. dovepress.com Furthermore, the application of emerging technologies such as electrochemistry and photoredox catalysis could provide milder and more selective methods for C-H functionalization and other transformations on the pyrazine (B50134) core, reducing waste and expanding synthetic possibilities. rsc.orgresearchgate.net

Development of New Catalytic Systems

The development of novel catalysts is central to advancing synthetic chemistry. rsc.org Research is focused on creating more active, stable, and selective catalysts for cross-coupling reactions involving heteroaromatic substrates. This includes designing advanced ligand systems for traditional metals like palladium and exploring the use of more earth-abundant and less toxic metals such as manganese and iron as catalysts for dehydrogenative coupling and other transformations. acs.orgnih.gov The goal is to create catalytic systems that are not only more efficient but also more cost-effective and environmentally benign. le.ac.uknbinno.com

Advances in Regioselective Control and Directed Functionalization

Achieving precise control over the position of functionalization on a heterocyclic ring is a significant synthetic challenge. researchgate.net Future research will emphasize the development of methods for regioselective C-H activation, allowing for the direct introduction of functional groups without pre-installed handles like halogens. nd.edursc.org The use of directing groups, which temporarily coordinate to a catalyst and guide it to a specific C-H bond, is a powerful strategy for achieving high regioselectivity in the synthesis of complex pyrazine derivatives. mdpi.com

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and inventing new ones. mdpi.comrsc.org Future studies will likely employ a combination of kinetic experiments, isotopic labeling, and computational modeling to elucidate the intricate pathways of transformations involving iodopyrazines. This includes understanding the mechanisms of iodine-mediated electrophilic cyclization for building new heterocyclic systems and dissecting the elementary steps of catalytic cycles in cross-coupling reactions to overcome challenges like catalyst deactivation or low yields. nih.govrsc.org

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis is accelerating the discovery of new molecules with desired properties. mdpi.com In the context of pyrazine chemistry, computational tools like molecular docking and quantum chemical calculations are used to design novel derivatives with enhanced biological activity or material properties. nih.govnih.gov This integrated approach allows for the rational design of drug candidates and functional materials, enabling researchers to prioritize the synthesis of the most promising targets and reducing the time and resources required for discovery. rsc.org

Q & A

What synthetic methodologies are most effective for preparing 3-Iodopyrazine-2-carbonitrile with high regioselectivity?

Basic

The synthesis of this compound typically involves halogenation or nucleophilic substitution on pyrazine precursors. For example, iodination of pyrazine-2-carbonitrile derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions can yield the target compound. Reaction parameters such as solvent polarity (e.g., dichloromethane or DMF) and temperature (0–25°C) critically influence regioselectivity .

Methodological Note : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and ethyl acetate/hexane gradients.

How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

Advanced

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or crystal-packing effects. For iodinated pyrazines, the heavy atom effect of iodine can cause signal splitting in NMR, while XRD provides definitive structural confirmation. Cross-validate using NMR and IR spectroscopy to assess nitrile stretching frequencies (~2200 cm) and iodine bonding environments. Computational geometry optimization (DFT/B3LYP) can reconcile differences by modeling solution vs. solid-state conformations .

What strategies optimize the stability of this compound during storage and handling?

Basic

Iodinated pyrazines are sensitive to light and humidity due to the lability of the C–I bond. Store the compound in amber glass bottles under inert gas (argon or nitrogen) at –20°C. Pre-dry solvents (e.g., acetonitrile or DMF) over molecular sieves to prevent hydrolysis. Purity assessments via HPLC (C18 column, methanol/water mobile phase) should confirm stability before use .

How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced

The iodine atom acts as a superior leaving group compared to chloro or bromo analogs, enabling efficient participation in Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids proceeds at lower temperatures (60–80°C) with high yields. Kinetic studies show that electron-withdrawing nitrile groups enhance oxidative addition rates to Pd(0) catalysts. Use XPhos or SPhos ligands to suppress homocoupling side reactions .

What computational approaches predict the electronic properties of this compound for material science applications?

Advanced

Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) accurately models the compound’s HOMO-LUMO gap, charge distribution, and iodine’s relativistic effects. Basis sets like LANL2DZ (for iodine) and 6-31G* (for C, N, H) are recommended. Solvent effects (PCM model) refine predictions for solubility and redox behavior. Compare computed UV-Vis spectra with experimental data to validate electronic transitions .

How can contradictory biological activity data for this compound analogs be systematically analyzed?

Advanced

Discrepancies in bioassay results (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability, concentration thresholds). Perform dose-response curves (IC/EC) across multiple cell lines (e.g., HeLa, HEK293) and validate via Western blotting for target proteins (e.g., kinases). Use cheminformatics tools (e.g., molecular docking with AutoDock Vina) to assess binding mode consistency across structural analogs .

What are the key challenges in scaling up this compound synthesis while maintaining purity?

Advanced

Scale-up introduces risks of exothermic side reactions (e.g., nitrile cyclization). Optimize batch reactor conditions by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products